![molecular formula C6H5N3O B1396701 6-Hydroxypyrazolo[1,5-a]pyrimidin CAS No. 1580489-59-3](/img/structure/B1396701.png)

6-Hydroxypyrazolo[1,5-a]pyrimidin

Übersicht

Beschreibung

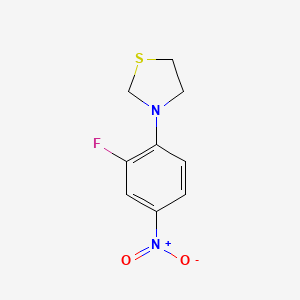

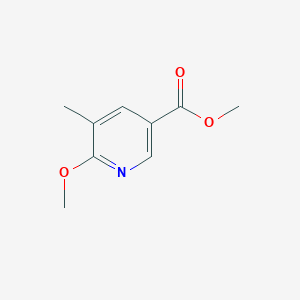

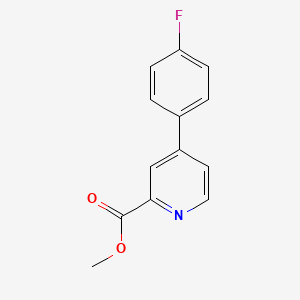

Pyrazolo[1,5-a]pyrimidin-6-ol is a type of N-heterocyclic compound that has a high impact in medicinal chemistry . It has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . It has a molecular weight of 135.13 .

Synthesis Analysis

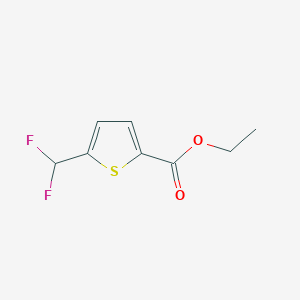

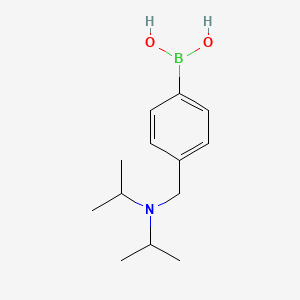

The synthesis of Pyrazolo[1,5-a]pyrimidin-6-ol derivatives has been widely studied . A family of these compounds has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis can be performed using a wide variety of aryl and heteroaryl boronic acids .

Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidin-6-ol is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidin-6-ol involve various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . For instance, the arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .

Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-6-ol has a molecular weight of 135.13 . It exhibits excellent thermal stability . The physical form of this compound is a powder .

Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 6-Hydroxypyrazolo[1,5-a]pyrimidin, mit Fokus auf sechs einzigartige Anwendungen:

Pharmakophor für die Krebsbehandlung

Pyrazolo[1,5-a]pyrimidine wurden als vielversprechende Pharmakophore in Strukturen identifiziert, die als potenzielle Medikamente für die Behandlung von Krebs sowie entzündlichen oder viralen Erkrankungen eingesetzt werden können .

DDR1-Hemmung für die Entdeckung von Krebsmedikamenten

Diese Verbindungen wurden als selektive und oral bioverfügbare DDR1-Hemmer entdeckt, was sie zu einem aufstrebenden potenziellen molekularen Ziel für die Entdeckung neuer Krebsmedikamente macht .

Optische Anwendungen

Eine Familie von Pyrazolo[1,5-a]pyrimidinen wurde aufgrund ihrer einfacheren und umweltfreundlicheren Synthesemethode und ihrer einstellbaren photophysikalischen Eigenschaften als strategische Verbindungen für optische Anwendungen identifiziert .

Synthese von kondensierten Ringen

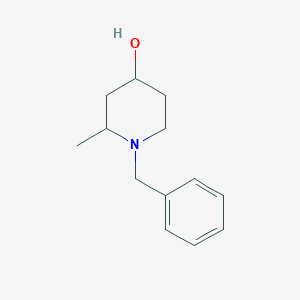

Es wurde eine Strategie entwickelt, die die Bildung von Aminen an Position 6 durch Verwendung von 5-Amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidinen ermöglicht. Diese Strategie liefert das 1,2-Diaminsystem, das zur Synthese anderer kondensierter Ringe verwendet werden könnte .

Antitumor-Effekte

Pyrazolo[1,5-a]pyrimidin-Verbindungen wurden als Antikrebsmittel und mit anderen biologischen Aktivitäten in verschiedenen Krebszelllinien gefunden, was ihren hohen Forschungswert und ihre breiten Anwendungsmöglichkeiten als Antitumormittel unterstreicht .

Safety and Hazards

Pyrazolo[1,5-a]pyrimidin-6-ol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidin-6-ol derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This study enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidin-6-ol is a member of the pyrazolopyrimidines family, which forms the central core of a variety of complex chemical compounds including some pharmaceuticals . It is known to be the basis for a class of sedative and anxiolytic drugs related to benzodiazepines . It has also been identified as a strategic compound for optical applications .

Mode of Action

It is known that one isomer of pyrazolopyrimidines, which includes pyrazolo[1,5-a]pyrimidin-6-ol, is related in terms of their effect to benzodiazepines . These drugs are intended to induce sleep and are prescribed for people suffering from insomnia .

Biochemical Pathways

It is known that pyrazolopyrimidines, including pyrazolo[1,5-a]pyrimidin-6-ol, have significant photophysical properties . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Pharmacokinetics

Some pyrazolopyrimidines have been found to possess good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562%, respectively .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTWUWCOINVHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1580489-59-3 | |

| Record name | pyrazolo[1,5-a]pyrimidin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)

![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)